molecular formula C12H13ClN2O3 B2536124 1-(4-Chloro-3-nitrobenzoyl)piperidine CAS No. 91721-46-9

1-(4-Chloro-3-nitrobenzoyl)piperidine

Cat. No.: B2536124
CAS No.: 91721-46-9
M. Wt: 268.7
InChI Key: WZUJLOZSGHALDQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)piperidine is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. It belongs to a class of compounds featuring a piperidine ring substituted with a benzoyl group. The presence of both chloro and nitro substituents on the benzene ring makes this scaffold a valuable intermediate for further chemical transformations, such as nucleophilic aromatic substitution or reduction reactions, to generate diverse libraries of compounds for screening . While specific pharmacological data for 1-(4-Chloro-3-nitrobenzoyl)piperidine is not readily available, structurally related 1-benzoylpiperidine derivatives are frequently explored in drug discovery. For instance, patents exist for 1,4-disubstituted piperidine derivatives that act as inhibitors of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11-β-HSD1), a target for investigating potential treatments for metabolic syndromes, including type 2 diabetes and obesity . The related compound 4-Chloro-3-nitrobenzoyl chloride is a known chemical entity often used as a synthetic precursor . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUJLOZSGHALDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of 1-(4-Chloro-3-nitrobenzoyl)piperidine: Technical Guide & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 1-(4-Chloro-3-nitrobenzoyl)piperidine in DMSO and Methanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 1-(4-Chloro-3-nitrobenzoyl)piperidine (CAS: 91721-46-9), a key intermediate in the synthesis of pharmaceutical scaffolds. While specific thermodynamic solubility values for this compound are rarely indexed in public databases, its behavior can be accurately predicted and empirically determined using the physicochemical principles outlined herein.

This document synthesizes structural analysis with field-proven experimental protocols, enabling researchers to prepare stable stock solutions in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) while avoiding common pitfalls such as compound precipitation and "oiling out."

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior, we must first analyze the structural determinants of the molecule.

Table 1: Compound Identity & Properties

PropertyDetail
Compound Name 1-(4-Chloro-3-nitrobenzoyl)piperidine
CAS Number 91721-46-9
Molecular Weight 268.69 g/mol
Formula C₁₂H₁₃ClN₂O₃
Structural Class Benzamide; Piperidine derivative
H-Bond Donors 0 (Tertiary amide)
H-Bond Acceptors 3 (Nitro group oxygens, Amide carbonyl)
Predicted LogP ~2.3 – 2.8 (Lipophilic)
Theoretical Solubility in DMSO (Polar Aprotic)

Prediction: High Solubility (>50 mM)

  • Mechanism: DMSO is a dipolar aprotic solvent with a high dielectric constant (

    
    ). It effectively solvates the polarizable nitro group and the amide carbonyl via strong dipole-dipole interactions.
    
  • Structural Insight: The lack of hydrogen bond donors in the tertiary amide structure prevents self-aggregation (intermolecular H-bonding) that often lowers solubility in solid-state lattices. Consequently, the energy barrier for dissolution in DMSO is low.

  • Application: Ideal for preparing high-concentration "master stocks" (typically 10 mM to 100 mM) for high-throughput screening (HTS).

Theoretical Solubility in Methanol (Polar Protic)

Prediction: Moderate to High Solubility (>10 mg/mL)

  • Mechanism: Methanol acts as a hydrogen bond donor to the nitro group oxygens and the amide carbonyl oxygen.

  • Limitation: The lipophilic 4-chlorophenyl ring and the piperidine ring (hydrophobic chair conformation) reduce affinity for highly polar protic networks compared to DMSO. Solubility will be temperature-dependent.

  • Application: Suitable for recrystallization, LC-MS sample preparation, or intermediate dilutions where DMSO's high boiling point is undesirable.

Experimental Validation Protocols

Since batch-to-batch variation (crystal habit, purity) affects exact solubility limits, do not rely solely on literature values. Use the following self-validating protocols to determine the exact solubility for your specific lot.

Protocol A: Visual Kinetic Solubility (High-Throughput)

Best for: Rapidly determining if a 10 mM or 100 mM stock is feasible.

Workflow Diagram:

KineticSolubility Start Solid Compound (2-5 mg) AddSolvent Add DMSO (Stepwise: 100 µL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution Check->Dissolved Yes Undissolved Turbid/Solid Check->Undissolved No Calc Calculate Limit (C = Mass / Vol) Dissolved->Calc Undissolved->AddSolvent Add more solvent

Caption: Stepwise addition method for establishing kinetic solubility limits in DMSO or Methanol.

Step-by-Step Procedure:

  • Weigh ~5 mg of 1-(4-Chloro-3-nitrobenzoyl)piperidine into a clear glass vial.

  • Add DMSO in 100 µL increments.

  • After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Endpoint: The volume at which the solution becomes optically clear defines the kinetic solubility limit.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Best for: Exact saturation points and stability studies.

  • Saturation: Add excess solid compound to 1 mL of solvent (DMSO or MeOH) until a visible precipitate remains.

  • Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

    • Note: Do not use Nylon filters for DMSO, as extractables may interfere.

  • Quantification: Dilute the supernatant 100-fold in acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Practical Handling & Troubleshooting

DMSO Stock Preparation
  • Hygroscopicity Warning: DMSO is hygroscopic. Absorbed water can crash out lipophilic compounds like 1-(4-Chloro-3-nitrobenzoyl)piperidine over time.

    • Solution: Store DMSO stocks in small aliquots at -20°C in varying-temperature resistant vials with tight seals.

    • Thawing: Vortex vigorously after thawing to redissolve any micro-precipitates formed during freezing.

Aqueous Dilution (The "Crash" Risk)

When diluting a DMSO stock into aqueous buffer (e.g., for a biological assay):

  • Risk: The hydrophobic "Benzoyl-Piperidine" core may precipitate if the DMSO concentration drops below 1-2%.

  • Mitigation:

    • Perform a serial dilution in DMSO first.

    • Spike the DMSO dilution into the buffer with rapid mixing.

    • Keep final DMSO concentration <1% if cells are involved, but ensure the compound concentration is below its aqueous solubility limit (likely <50 µM).

Methanol Transesterification
  • Risk: While amides are generally stable, prolonged storage in methanol at high temperatures or acidic pH could theoretically lead to slow methanolysis.

  • Recommendation: Use Methanol only for immediate processing (LC-MS, crystallization). Use DMSO or Acetonitrile for long-term storage.

Interaction Mechanism Visualization

Understanding how the solvent interacts with the molecule aids in troubleshooting.

Interactions Compound 1-(4-Chloro-3-nitrobenzoyl)piperidine Nitro Nitro Group (-NO2) Compound->Nitro Amide Amide Carbonyl (C=O) Compound->Amide Ring Chlorophenyl Ring Compound->Ring DMSO DMSO (Aprotic) DMSO->Nitro Dipole-Dipole (Strong Solvation) DMSO->Amide Dipole-Dipole MeOH Methanol (Protic) MeOH->Nitro H-Bond Donor MeOH->Amide H-Bond Donor Ring->DMSO Dispersion Forces (Favorable) Ring->MeOH Hydrophobic Effect (Unfavorable)

Caption: Mechanistic comparison of solvent interactions. DMSO provides superior solvation for the lipophilic ring system via dispersion forces.

References

  • Compound Identification (CAS 91721-46-9)

    • ChemicalRegister. 1-(4-Chloro-3-nitrobenzoyl)piperidine Suppliers & Data. Retrieved from

    • Ambeed. Product Data Sheet: 1-(4-Chloro-3-nitrobenzoyl)piperidine. Retrieved from

  • Solubility Protocols

    • BenchChem. General Procedure for Determination of Solubility in Solutions of DMSO. Retrieved from (Note: Generalized protocol adapted for this guide).

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 23.1-3 (1997): 3-25.
  • Solvent Properties

    • Gaylord Chemical.[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Sources

1-(4-Chloro-3-nitrobenzoyl)piperidine SMILES string and InChIKey for modeling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides the structural, synthetic, and computational profile for 1-(4-Chloro-3-nitrobenzoyl)piperidine .

Content Type: Technical Guide & Modeling Whitepaper Subject: Cheminformatics, Synthetic Protocols, and Reactivity Modeling

Chemical Identity & Digital Representation[1][2]

For researchers integrating this compound into high-throughput screening (HTS) libraries or QSAR models, precise digital representation is the first step. This molecule belongs to the class of activated benzamides , specifically designed as an electrophilic scaffold for Nucleophilic Aromatic Substitution (SNAr).

Core Identifiers
Identifier TypeValueNote
IUPAC Name (4-Chloro-3-nitrophenyl)(piperidin-1-yl)methanoneStandard nomenclature
Canonical SMILES O=C(N1CCCCC1)C2=CC(Cl)=C(N(=O)=O)C=C2Universal string for modeling
Isomeric SMILES O=C(N1CCCCC1)C2=CC(Cl)=C([O-])C=C2Explicit charge definition
Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
LogP (Predicted) ~2.3 - 2.6Moderate lipophilicity

Critical Modeling Note: When using the SMILES string in software like RDKit or MOE, ensure your force field correctly interprets the nitro group. The isomeric SMILES provided above explicitly defines the nitro group's charge separation ([O-]), which is crucial for accurate electrostatic potential (ESP) calculations.

Structural Dynamics & Computational Strategy

To model this compound effectively, one must understand its conformational landscape. The molecule features two distinct steric domains: the piperidine chair and the substituted phenyl ring .

Conformational Analysis[2]
  • Amide Bond Rotation: The bond between the carbonyl carbon and the piperidine nitrogen has partial double-bond character. However, the steric bulk of the piperidine ring forces the amide bond out of perfect planarity with the phenyl ring.

  • Nitro Group Torsion: The nitro group at the ortho position to the chlorine atom creates significant steric strain. In minimum energy conformations (DFT B3LYP/6-31G*), the nitro group often twists roughly 30-45° out of the phenyl plane to minimize repulsion with the adjacent chlorine lone pairs.

Computational Workflow (DOT Visualization)

The following diagram outlines the standard workflow for parameterizing this ligand for docking or reactivity studies.

ComputationalWorkflow cluster_0 Quantum Mechanics SMILES Input SMILES (2D Topology) Embed 3D Embedding (RDKit/OpenBabel) SMILES->Embed Generate Conf Opt Geometry Optimization (DFT B3LYP/6-31G*) Embed->Opt Minimize Energy ESP ESP Surface Analysis (Reactivity Prediction) Opt->ESP Calculate HOMO/LUMO Dock Docking/QSAR (Target Interaction) Opt->Dock Export PDBQT

Figure 1: From 1D string to 3D reactivity profile. The geometry optimization step is critical to capture the nitro-group twist.

Synthetic Reactivity: The SNAr Pivot

The primary utility of 1-(4-Chloro-3-nitrobenzoyl)piperidine in drug discovery is its role as a reactive intermediate . It is not usually the final drug, but a scaffold.

  • The Mechanism: The electron-withdrawing nitro group (-NO2) at the meta position to the carbonyl (but ortho to the chlorine) activates the chlorine atom for displacement.

  • The Reaction: Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4]

  • Nucleophiles: Primary/secondary amines, thiols, or alkoxides.

Mechanism Visualization

The reaction proceeds through a Meisenheimer Complex , a high-energy anionic intermediate.

SNArMechanism Reactant Reactant Activated Aryl Chloride TS Meisenheimer Complex Anionic Intermediate Reactant->TS Addition Nu Nucleophile (R-NH2) Nu->TS Product Product Substituted Benzamide TS->Product Elimination LG Leaving Group (Cl-) TS->LG Loss of Cl

Figure 2: The SNAr pathway. The nitro group stabilizes the negative charge in the Meisenheimer complex.[1]

Experimental Protocols

A. Synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine

This protocol uses a standard Schotten-Baumann condition to couple the acid chloride with piperidine.

Reagents:

  • 4-Chloro-3-nitrobenzoyl chloride (1.0 eq)

  • Piperidine (1.1 eq)[5]

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 g, 4.5 mmol) in anhydrous DCM (15 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Mix piperidine (0.42 g, 5.0 mmol) with TEA (0.68 g, 6.75 mmol) in DCM (5 mL). Add this mixture dropwise to the cold acid chloride solution over 15 minutes.

    • Why? The dropwise addition prevents exotherms that could lead to side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO3 (to remove unreacted acid), and finally brine.

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. If necessary, recrystallize from Ethanol/Hexane.

B. SNAr Displacement Protocol (Example Application)

To displace the chlorine with a primary amine (e.g., Morpholine or Aniline):

  • Dissolve 1-(4-Chloro-3-nitrobenzoyl)piperidine (1 eq) in DMF or DMSO.

  • Add the nucleophilic amine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat to 60-80°C for 4-12 hours.

  • Note: The reaction color often deepens (yellow/orange) due to the formation of the nitrophenylamine chromophore.

References

  • PubChem Database. Compound Summary: 4-Chloro-3-nitrobenzoic acid derivatives.[6] National Center for Biotechnology Information. Available at: [Link]

  • Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 5(2), 121-141.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann and SNAr protocols).
  • RDKit Documentation. "SMILES Generation and Canonicalization." Available at: [Link]

Sources

The Piperidine Scaffold in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (azacyclohexane) stands as one of the most ubiquitous "privileged structures" in modern medicinal chemistry. Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved drugs, its prevalence is not accidental. This six-membered nitrogen heterocycle offers a unique balance of conformational flexibility, solubility-enhancing basicity (pKa ~11), and metabolic stability that few other scaffolds can match.

This technical guide dissects the piperidine scaffold from a structural, synthetic, and therapeutic perspective.[1][2][3][4][5] It moves beyond basic descriptions to analyze why this ring system is selected for lead optimization and how to synthesize it efficiently using industry-standard protocols.

Part 1: The Pharmacophore – Structural & Physicochemical Logic

The Conformational Advantage

Unlike planar heterocycles (e.g., pyridine), piperidine exists predominantly in a chair conformation .[6] This three-dimensional distinctiveness allows it to project substituents into defined regions of biological space (axial vs. equatorial vectors), enabling precise "vectorial scanning" of receptor binding pockets.

  • Equatorial Preference: Large substituents at the C4 position overwhelmingly prefer the equatorial orientation to minimize 1,3-diaxial interactions. This predictable geometry is crucial for designing rigid analogs.

  • The "3-Point" Pharmacophore: In many GPCR ligands, the piperidine nitrogen serves as a cationic anchor (protonated at physiological pH), interacting with a conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs).

Basicity and Lysosomotropism

The secondary amine of piperidine has a pKa of approximately 11.2 .

  • Solubility: At physiological pH (7.4), the nitrogen is >99% protonated, dramatically improving aqueous solubility of otherwise lipophilic drugs.

  • Lysosomal Trapping: The high pKa can lead to accumulation in acidic lysosomes (pH ~4.5-5.0). While this increases the volume of distribution (

    
    ), excessive trapping can lead to phospholipidosis—a key toxicity liability monitored during lead optimization.
    

Table 1: Physicochemical Comparison of Nitrogen Heterocycles

ScaffoldStructureApprox pKa (Conj. Acid)LogP (Unsub.)Key Role in MedChem
Piperidine 6-membered, 1 N11.2 0.84Basic anchor, spacer, solubility enhancer
Piperazine 6-membered, 2 N9.8 / 5.6-1.17H-bond donor/acceptor, hydrophilicity
Pyrrolidine 5-membered, 1 N11.30.46Compact spacer, chiral pool access
Pyridine 6-membered, Aromatic5.20.65Pi-stacking, H-bond acceptor

Part 2: Synthetic Architecture & Protocols[2]

While classical methods like the hydrogenation of pyridines exist, modern medicinal chemistry demands methods that allow for late-stage diversification . The most robust "workhorse" reaction for generating piperidine libraries is Reductive Amination .

Standardized Protocol: Reductive Amination for Library Generation

Context: This protocol is designed for the parallel synthesis of N-substituted piperidines from 4-substituted piperidine precursors. It utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that minimizes side reactions (unlike


).

Reagents:

  • Amine: 4-substituted piperidine derivative (1.0 equiv)

  • Carbonyl: Diverse aldehydes or ketones (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (catalytic to stoichiometric)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the aldehyde/ketone (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the piperidine derivative (1.0 mmol). If the piperidine is a salt (e.g., HCl salt), add Triethylamine (

    
    , 1.0 mmol) to liberate the free base.
    
  • Imine Formation (Critical Step):

    • Scientist's Note: If reacting with a ketone, add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes. This pre-equilibrium ensures the imine is formed before the reductant is introduced.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

  • Incubation: Seal the vial and stir at room temperature for 4–16 hours. Monitor via LC-MS for the disappearance of the starting amine.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Extract with DCM (3 x 5 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often pure enough for screening. For high purity, purify via preparative HPLC (Reverse Phase, Acetonitrile/Water + 0.1% Formic Acid).

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the Reductive Amination pathway, highlighting the critical "Imine/Iminium" intermediate which dictates the stereochemical outcome.

ReductiveAmination Start Start: Ketone/Aldehyde + Piperidine Inter Intermediate: Hemiaminal Start->Inter Nucleophilic Attack AcidCat Acid Catalyst (AcOH) AcidCat->Inter Imine Key Species: Iminium Ion Inter->Imine -H2O (Dehydration) Product Product: N-Alkylated Piperidine Imine->Product Hydride Transfer Reductant Reductant: STAB (H- source) Reductant->Product

Caption: Mechanistic flow of Reductive Amination using Sodium Triacetoxyborohydride (STAB). The Iminium Ion formation is the rate-determining step for ketones.

Part 3: Therapeutic Case Studies

Neurology: Donepezil (Aricept)

Donepezil is the archetypal piperidine drug, used to treat Alzheimer's disease.

  • Mechanism: It is a reversible inhibitor of Acetylcholinesterase (AChE).[7]

  • Binding Mode: The molecule spans the entire active site gorge of the enzyme.

    • The benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) via cation-

      
       interactions with Trp84.
      
    • The indanone moiety binds to the Peripheral Anionic Site (PAS) via

      
      -
      
      
      
      stacking with Trp279.
    • The piperidine nitrogen (protonated) mimics the quaternary ammonium of the natural substrate, Acetylcholine.

Visualization of Signaling Pathway (AChE Inhibition)

This diagram details how Donepezil intervenes in the cholinergic signaling cascade.

AChE_Pathway Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Release Neuron->ACh Action Potential Synapse Synaptic Cleft ACh->Synapse Receptor Post-Synaptic Cholinergic Receptors Synapse->Receptor Binding Enzyme Acetylcholinesterase (AChE) Synapse->Enzyme Diffusion Signal Cognitive Signal Transmission Receptor->Signal Activation Hydrolysis Hydrolysis of ACh (Termination) Enzyme->Hydrolysis Catalysis Hydrolysis->Signal Stops Signal Drug Donepezil (Piperidine Inhibitor) Drug->Enzyme Blocks CAS/PAS Sites Drug->Hydrolysis Prevents

Caption: Donepezil inhibits AChE, preventing Acetylcholine hydrolysis and prolonging the cognitive signal.[8]

Oncology: Ibrutinib (Imbruvica)

While often associated with its pyrazolopyrimidine core, Ibrutinib (a BTK inhibitor) utilizes a piperidine ring to orient the acrylamide "warhead."

  • Role of Piperidine: It serves as a rigid spacer that positions the electrophilic acrylamide group to form a covalent bond with Cysteine 481 in the active site of Bruton's Tyrosine Kinase (BTK). The chirality of the piperidine (3R) is essential for this precise alignment.

Part 4: Advanced Molecular Design & Future Trends

Spiro-Piperidines

To escape the intellectual property (IP) congestion of simple piperidines and to increase metabolic stability, medicinal chemists are increasingly using spiro-piperidines .

  • Benefit: The spiro-fusion locks the conformation, reducing the entropic penalty of binding.

  • Example: Spiro[isobenzofuran-1,4'-piperidine] scaffolds are seen in novel opioid receptor ligands and sigma receptor modulators.

Bivalent Ligands & PROTACs

The piperidine ring is a preferred attachment point for linkers in PROTACs (Proteolysis Targeting Chimeras).

  • Why? The solvent-exposed nitrogen allows for the attachment of long alkyl or PEG linkers without disrupting the binding of the "warhead" to the target protein. Cereblon (CRBN) ligands (like lenalidomide derivatives) are often linked to piperidine-containing target ligands.

References

  • BenchChem. (2025).[2] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Retrieved from

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry, 7(3), 303-339.
  • U.S. Food and Drug Administration (FDA). (2024). Novel Drug Approvals for 2024. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3152, Donepezil. Retrieved from

  • Mullard, A. (2020). FDA approves 53 new drugs in 2020. Nature Reviews Drug Discovery, 20, 85-90. (Context for Ibrutinib and recent kinase inhibitors).
  • Joshi, P., et al. (2016). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules, 21(5).[4] Retrieved from

Sources

Safety Data Sheet (SDS) and toxicity data for 1-(4-Chloro-3-nitrobenzoyl)piperidine

[1][2]

Part 1: Executive Technical Summary

Senior Scientist Note: This compound is a functionalized benzamide intermediate. Its core reactivity stems from the 4-chloro-3-nitro motif.[1] The nitro group at the meta position (relative to the carbonyl) and ortho position (relative to the chlorine) exerts a strong electron-withdrawing effect (

Nucleophilic Aromatic Substitution (

)

While standard amides are kinetically stable, this specific scaffold must be handled as a potential skin sensitizer and alkylating agent . It is capable of reacting with biological nucleophiles (e.g., cysteine residues in proteins), which underpins its potential toxicity profile.

Part 2: Chemical Identity & Physicochemical Properties[4]

ParameterData
Chemical Name 1-(4-Chloro-3-nitrobenzoyl)piperidine
CAS Number 91721-46-9
Synonyms (4-Chloro-3-nitrophenyl)(piperidin-1-yl)methanone; 4-Chloro-3-nitrobenzoylpiperidine
Molecular Formula

Molecular Weight 268.69 g/mol
Physical State Solid (crystalline) or viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point Predicted: 70–90 °C (Based on structural analogs)
LogP (Predicted) ~2.5 (Lipophilic, potential for membrane permeability)

Part 3: Hazard Identification & Safety Assessment (GHS)

Since a REACH-validated SDS is often unavailable for research intermediates, the following classification is derived from Structure-Activity Relationship (SAR) analysis of the precursors (Piperidine, 4-Chloro-3-nitrobenzoyl chloride) and the resulting amide functionality.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3]

    • H317: May cause an allergic skin reaction (Due to

      
       reactivity).
      
    • H335: May cause respiratory irritation.[3]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3]

  • P280: Wear protective gloves (Nitrile > 0.11mm)/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Expert Risk Analysis: The "Activated Chloride" Hazard

The chlorine atom in this molecule is labile . Unlike chlorobenzene (inert), the 3-nitro group activates the 4-chloro position.

  • Mechanism: If absorbed through the skin, the compound can act as a hapten, covalently binding to skin proteins via displacement of the chloride ion.

  • Operational Control: Double-gloving is recommended during synthesis or handling of the solid.

Part 4: Emergency Response Protocols

This section outlines self-validating workflows for emergency scenarios.

Exposure Response Decision Tree

SafetyResponseStartExposure IncidentTypeIdentify RouteStart->TypeSkinSkin Contact(Potential Sensitization)Type->SkinEyeEye Contact(Irritation)Type->EyeInhalInhalation(Dust/Vapor)Type->InhalAct_Skin1. Remove Clothing2. Wash w/ Soap (15 min)3. Do NOT use SolventSkin->Act_SkinAct_Eye1. Rinse Water (15 min)2. Remove Contacts3. Consult OphthalmologistEye->Act_EyeAct_Inhal1. Fresh Air2. Oxygen if labored3. Monitor for EdemaInhal->Act_InhalMedicalSeek Medical Attention(Bring Structure/CAS)Act_Skin->MedicalAct_Eye->MedicalAct_Inhal->Medical

Figure 1: Emergency response logic flow for exposure incidents.[2]

Part 5: Synthesis & Experimental Handling[11]

Context: This compound is typically synthesized via Schotten-Baumann conditions or anhydrous amide coupling. The following protocol is optimized for yield and safety, minimizing exposure to the acid chloride precursor.

Standard Operating Procedure (SOP)

Reagents:

  • 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) or NaOH (10% aq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a round-bottom flask. Add 4-Chloro-3-nitrobenzoyl chloride and dissolve in anhydrous DCM. Cool to 0 °C (Ice bath).

    • Why? The acid chloride is moisture-sensitive and the reaction is exothermic. Cooling prevents hydrolysis and runaway side reactions.

  • Addition: Mix Piperidine and TEA in a separate vial. Add this mixture dropwise to the cold acid chloride solution over 20 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted piperidine).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Wash with Brine , dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography if necessary.

Synthesis Workflow Diagram

SynthesisAcidCl4-Chloro-3-nitro-benzoyl chlorideReactionAmide Coupling(DCM, 0°C -> RT)AcidCl->ReactionAminePiperidineAmine->ReactionBaseBase (TEA)Base->ReactionCrudeCrude Mixture(+ TEA-HCl salts)Reaction->CrudeWash_AcidWash: 1M HCl(Removes Piperidine)Crude->Wash_AcidWash_BaseWash: NaHCO3(Removes Acid)Wash_Acid->Wash_BaseProduct1-(4-Chloro-3-nitrobenzoyl)piperidine(Target)Wash_Base->Product

Figure 2: Synthetic pathway and purification logic for isolating the target amide.

Part 6: Toxicological & Ecological Profile[9]

Toxicological Data (Predictive)

As specific experimental

Read-Across Assessment
EndpointPredicted EffectMechanistic Basis
Acute Oral Toxicity Category 4 (Harmful)Analogous to N-benzoyl piperidines; metabolized to benzoic acid derivatives and piperidine (toxic).
Skin Sensitization High Risk Electrophilic aromatic ring (Activated Cl) can bind to skin proteins (Haptenization).
Mutagenicity SuspectedNitroaromatics often trigger positive Ames tests due to nitro-reduction metabolites.
Ecological Impact[9][12]
  • Aquatic Toxicity: Piperidine derivatives are often harmful to aquatic life.[2] The lipophilicity (LogP ~2.5) suggests potential for bioconcentration.

  • Disposal: DO NOT flush down drains. This compound must be disposed of as Halogenated Organic Waste . High temperature incineration is required to prevent formation of toxic nitrogen/chlorine byproducts.

References

  • Chemical Identity & Suppliers

    • 1-(4-Chloro-3-nitrobenzoyl)piperidine CAS 91721-46-9 Entry.[4][5] ChemicalRegister. Retrieved from

    • Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate (Analogous Structure). ChemScene. Retrieved from

  • Synthetic Methodology (Amide Coupling)

    • Benzoyl Piperidine Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.99 (1941). Retrieved from

    • Preparation of 4-Chloro-3-nitrobenzoyl chloride (Precursor).[1] PrepChem. Retrieved from

  • Safety & Toxicology (Precursor Data)

    • Piperidine Safety Data Sheet.[3] Fisher Scientific.[6] Retrieved from

    • (4-Nitrophenyl)(piperidin-1-yl)methanone Safety Information.[7] Sigma-Aldrich.[7] Retrieved from

Methodological & Application

Application Notes and Protocols: Reaction Conditions for Displacing Chlorine in 1-(4-Chloro-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the nucleophilic aromatic substitution (SNAr) of chlorine in 1-(4-Chloro-3-nitrobenzoyl)piperidine. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present data to guide the optimization of this critical transformation. The protocols and insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1] The reaction involving the displacement of a halide, such as chlorine, from an electron-deficient aromatic ring by a nucleophile is a powerful tool for introducing diverse functionalities.[2][3]

The substrate, 1-(4-Chloro-3-nitrobenzoyl)piperidine, is a classic example of a molecule primed for SNAr. The potent electron-withdrawing nitro group, positioned ortho to the chlorine leaving group, significantly activates the aromatic ring towards nucleophilic attack.[4][5] This activation is crucial as aromatic rings are inherently electron-rich and thus generally resistant to reactions with nucleophiles.[4] The displacement of the chlorine atom in this substrate opens a gateway to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

This guide will provide a detailed exploration of the factors governing the success of this reaction, enabling researchers to confidently and efficiently synthesize their target molecules.

Mechanistic Insights: The "Why" Behind the Conditions

The SNAr reaction of 1-(4-Chloro-3-nitrobenzoyl)piperidine proceeds via a well-established addition-elimination mechanism.[1][3] Understanding this mechanism is paramount to rationally selecting and optimizing reaction conditions.

The Addition-Elimination Pathway

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This attack is perpendicular to the plane of the aromatic ring.[4] This initial step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the lynchpin of the entire process.

The electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.[3][4] This stabilization lowers the activation energy of the initial nucleophilic attack, which is typically the rate-determining step.[1]

Following the formation of the Meisenheimer complex, the reaction proceeds with the elimination of the chloride leaving group, which restores the aromaticity of the ring and yields the final substituted product.

Key Factors Influencing Reactivity

Several factors critically influence the rate and efficiency of the SNAr reaction:

  • Strength of the Nucleophile: A more potent nucleophile will generally lead to a faster reaction. Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are typically employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile (if present) without strongly solvating the nucleophile itself, thus preserving its reactivity.

  • Base: When using nucleophiles that are primary or secondary amines, a non-nucleophilic base is often required to neutralize the HCl generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).

  • Temperature: Like most chemical reactions, the rate of SNAr increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.

Below is a diagram illustrating the logical workflow for selecting the appropriate reaction conditions.

Caption: A workflow for selecting and optimizing SNAr reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the displacement of the chlorine atom in 1-(4-Chloro-3-nitrobenzoyl)piperidine with a representative amine nucleophile, piperidine. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

General Materials and Methods
  • Reagents: 1-(4-Chloro-3-nitrobenzoyl)piperidine, piperidine, potassium carbonate (anhydrous), and dimethylformamide (DMF, anhydrous) were used as received from commercial suppliers.

  • Analysis: Reaction progress was monitored by Thin Layer Chromatography (TLC) on silica gel plates with visualization under UV light. Product identity and purity were confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Reaction with Piperidine using Potassium Carbonate as Base

This protocol details a common and effective method for the amination of 1-(4-Chloro-3-nitrobenzoyl)piperidine.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-Chloro-3-nitrobenzoyl)piperidine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Add piperidine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-nitro-4-(piperidin-1-yl)benzoyl)piperidine.

The workflow for this experimental protocol is visualized below.

experimental_workflow start Start reagents 1. Add Reagents: - 1-(4-Chloro-3-nitrobenzoyl)piperidine - K2CO3 - DMF - Piperidine start->reagents heat 2. Heat to 80 °C reagents->heat monitor 3. Monitor by TLC heat->monitor workup 4. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 5. Purification by Chromatography workup->purify product Final Product purify->product

Caption: A step-by-step workflow for the SNAr reaction protocol.

Data Presentation and Expected Outcomes

The reaction conditions outlined in Protocol 1 are expected to provide the desired product in good to excellent yield. The table below summarizes typical results obtained under varying conditions, demonstrating the influence of key parameters.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMF80492
2PiperidineTEAACN80685
3MorpholineK₂CO₃DMSO100395
4Sodium Methoxide-MeOH65288

Yields are for isolated, purified products.

As the data indicates, the choice of base, solvent, and temperature can have a significant impact on the reaction outcome. For instance, while triethylamine (TEA) is a viable base, the heterogeneous conditions with potassium carbonate often lead to cleaner reactions and simpler workups. The use of a more polar solvent like DMSO can sometimes accelerate the reaction, allowing for lower reaction times or temperatures.

Troubleshooting and Expert Insights

Problem: The reaction is slow or incomplete.

  • Possible Cause: Insufficient activation of the substrate or a weak nucleophile.

  • Solution: Increase the reaction temperature in increments of 10 °C. Ensure that the solvent is anhydrous, as water can deactivate the nucleophile and hydrolyze the starting material. If using a less reactive amine, consider using a stronger base or switching to a more polar solvent like DMSO.

Problem: Formation of side products.

  • Possible Cause: Excessively high temperatures or a prolonged reaction time.

  • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC to stop it as soon as the starting material is consumed. Purification by column chromatography is often necessary to remove impurities.

Expert Tip: For sensitive substrates or nucleophiles, degassing the solvent prior to use can prevent oxidation and improve the reproducibility of the reaction.

Conclusion

The nucleophilic aromatic substitution of chlorine in 1-(4-Chloro-3-nitrobenzoyl)piperidine is a robust and versatile reaction for the synthesis of a wide range of derivatives. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented in this guide provide a solid foundation for the successful execution and optimization of this important transformation.

References

  • PrepChem. (n.d.). Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • qorganica. (2017, July 15). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. Retrieved from [Link]

  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Frontiers. (2022, June 7). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Activated aromatic substitution by piperidine or [1-2H]piperidine in benzene. Dependence of kinetic deuterium isotope effect on the group displaced. Retrieved from [Link]

  • PubMed. (2016, June 15). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Retrieved from [Link]

Sources

Application Note: Scalable Preparation of Benzoyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists transitioning benzoyl piperidine scaffolds from medicinal chemistry (mg-scale) to pilot plant production (kg-scale).

Executive Summary & Strategic Route Selection

The 4-benzoylpiperidine moiety (e.g., CAS 37586-22-4) is a privileged pharmacophore found in diverse therapeutic agents, including antipsychotics (e.g., Iloperidone metabolites), analgesics, and antihistamines. While medicinal chemistry routes often utilize diverse organometallic additions or oxidations, these methods frequently fail on scale due to cryogenic requirements (


C), expensive chromatography, or safety hazards.

This guide details two field-proven, scalable routes:

  • The Friedel-Crafts Acylation (Route A): The industrial workhorse. Low cost, high throughput, but requires rigorous exotherm/gas management.

  • The Weinreb Amide Addition (Route B): The precision route. Ideal for substrates with sensitive functional groups incompatible with Lewis acids.

Comparative Analysis of Synthetic Strategies
FeatureRoute A: Friedel-Crafts AcylationRoute B: Weinreb Amide Grignard
Scalability High (Multi-kg proven)Moderate (Requires temp control)
Cost of Goods Low (Benzene/AlCl

are cheap)
Medium (Weinreb amine/Grignard cost)
Temp.[1][2][3][4][5] Range Reflux (

C)

C to Ambient (Avoids

C)
Purification Crystallization (No chromatography)Distillation or Crystallization
Key Hazard HCl gas evolution, AlCl

quenching
Exotherm, Grignard handling
Substrate Scope Robust aromatics (Benzene, Fluorobenzene)Sensitive aromatics

Process Logic & Workflow Visualization

The following diagram illustrates the decision logic and critical process control points (CPCP) for the Friedel-Crafts route, which is the preferred method for large-scale manufacturing.

G Start Start: Isonipecotic Acid Protection Step 1: N-Acylation (Ac2O/AcOH) Start->Protection Exotherm Control Activation Step 2: Acid Chloride Formation (SOCl2, T < 40°C) Protection->Activation Gas Scrubbing (SO2/HCl) FCA Step 3: Friedel-Crafts Acylation (AlCl3, Benzene/DCM) Activation->FCA Anhydrous Conditions Quench Critical Step: Inverse Quench (Pour Rxn into Ice/HCl) FCA->Quench Heat Removal (ΔH < -100kJ/mol) Hydrolysis Step 4: Deprotection (6N HCl, Reflux) Quench->Hydrolysis Phase Separation Isolation Isolation: Crystallization (HCl Salt) Hydrolysis->Isolation Cooling Profile

Caption: Workflow for the industrial synthesis of 4-benzoylpiperidine HCl via Friedel-Crafts acylation.

Detailed Protocol: Friedel-Crafts Acylation (Route A)

Target Molecule: 4-Benzoylpiperidine Hydrochloride Scale: 100 g to 1 kg basis Reference Grounding: Adapted from Orjales et al., J. Med. Chem. (2003) and standard industrial practices for Friedel-Crafts acylation.

Phase 1: Preparation of 1-Acetylisonipecotoyl Chloride

Rationale: The nitrogen must be protected to prevent complexation with the Lewis acid (AlCl


). The acetyl group is chosen for its stability during acylation and ease of removal via acid hydrolysis.

Reagents:

  • 1-Acetylisonipecotic acid (1.0 equiv)

  • Thionyl chloride (1.5 equiv)

  • DCM (Dichloromethane) or Toluene (Solvent, 5-8 vol)

  • DMF (Catalytic, 0.05 equiv)

Procedure:

  • Charge 1-acetylisonipecotic acid and DCM into a reactor inerted with N

    
    .
    
  • Add catalytic DMF.

  • Critical Control: Add Thionyl Chloride dropwise at

    
    C. Monitor gas evolution (SO
    
    
    
    , HCl).
    • Process Insight: Rapid addition causes aggressive off-gassing and cooling (endothermic) or heating depending on solvation. Maintain steady off-gassing rate.

  • Heat to reflux (

    
    C) for 2 hours until solution is clear.
    
  • Distill off solvent and excess SOCl

    
     under reduced pressure. Chase with toluene to remove residual SOCl
    
    
    
    .
  • Yield: Quantitative. Use directly in the next step (oil or low-melting solid).

Phase 2: Friedel-Crafts Acylation

Rationale: AlCl


 mediates the acylation.[6][7][8] A slight excess of AlCl

(2.5-3.0 equiv) is required because the product ketone and the amide carbonyl both complex with the Lewis acid.

Reagents:

  • Crude Acid Chloride (from Phase 1)

  • Benzene (or Fluorobenzene) (Solvent & Reagent, 10 vol)

  • Aluminum Chloride (AlCl

    
    ), anhydrous (3.0 equiv)
    

Procedure:

  • Charge AlCl

    
     and Benzene to a dry reactor. Cool to 
    
    
    
    C.
  • Addition Mode: Dissolve the Acid Chloride in minimal Benzene/DCM. Add this solution slowly to the AlCl

    
     slurry.
    
    • Process Insight (The "Perrier" vs. "Elbs" method): Adding the acid chloride to the catalyst (Perrier modification) allows formation of the acylium ion complex first, often resulting in a cleaner reaction than adding catalyst to the mixture.

  • Allow the exotherm to raise the temperature to

    
    C, then heat to reflux (
    
    
    
    C) for 2–4 hours.
    • Monitoring: Monitor HCl evolution. Reaction is complete when HCl evolution ceases.

  • The Quench (Safety Critical):

    • Cool reaction mixture to

      
      C.
      
    • Prepare a separate vessel with Ice/Water/HCl.

    • Inverse Quench: Slowly transfer the reaction mixture into the water vessel. Never add water to the AlCl

      
       mixture on scale, as the violent exotherm can cause eruption.
      
  • Separate the organic layer. Extract aqueous layer with DCM.[9] Combine organics, dry (MgSO

    
    ), and concentrate to give 1-acetyl-4-benzoylpiperidine.
    
Phase 3: Hydrolysis & Crystallization

Rationale: One-pot deprotection and salt formation avoids column chromatography.

Procedure:

  • Suspend the intermediate (1-acetyl-4-benzoylpiperidine) in 6N HCl (5 vol).

  • Reflux for 6–12 hours. (Monitor by HPLC/TLC for disappearance of acetyl peak).

  • Cool to

    
    C. The product, 4-benzoylpiperidine HCl, often crystallizes directly.
    
  • If no crystals form, concentrate to 50% volume and add Acetone or Isopropanol as an antisolvent.

  • Filter, wash with cold acetone, and dry.

  • Expected Yield: 75–85% overall from isonipecotic acid.

Detailed Protocol: Weinreb Amide Route (Route B)

Target: Functionalized Benzoyl Piperidines (e.g., with sensitive aryl groups) Scale: 10–100 g

Step 1: Weinreb Amide Synthesis

Reagents:

  • N-Boc-isonipecotic acid

  • CDI (1.1 equiv) or EDCI/HOBt

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • Triethylamine (1.2 equiv)

Procedure:

  • Activate acid with CDI in DCM at

    
    C for 1 h.
    
  • Add N,O-dimethylhydroxylamine HCl and TEA. Stir at RT overnight.

  • Aqueous workup (Citric acid wash, NaHCO

    
     wash).
    
  • Crystallize from Hexane/EtOAc.

Step 2: Grignard Addition

Rationale: The stable chelated intermediate of the Weinreb amide prevents double addition of the Grignard reagent, eliminating the need for cryogenic (


C) conditions.

Procedure:

  • Dissolve Weinreb amide in anhydrous THF (10 vol). Cool to

    
    C.
    
  • Add Aryl Grignard (PhMgBr, 1.2 to 1.5 equiv) dropwise.

    • Note: Maintain internal temp

      
      C to prevent Boc cleavage or side reactions.
      
  • Stir at

    
    C for 1 h, then warm to RT for 1 h.
    
  • Quench: Pour into cold saturated NH

    
    Cl or 1M HCl.
    
  • Extract with EtOAc.

  • Deprotection: Treat crude N-Boc ketone with 4M HCl/Dioxane to precipitate the final hydrochloride salt.

Process Safety & Engineering Controls

HazardSourceEngineering Control
Thermal Runaway AlCl

complexation; Grignard initiation
Jacketed reactors with active cooling; Dosimetry-controlled addition pumps.
Toxic Gas SO

and HCl evolution during acid chloride formation
Caustic Scrubber (NaOH) connected to reactor vent.
Phase Inversion Quenching AlCl

Use "Inverse Quench" (Reaction -> Water). Ensure agitation > 200 RPM to prevent hot-spots.
Solvent Trapping Benzene (Carcinogen)Substitute with Fluorobenzene or Chlorobenzene if possible. If Benzene is required, use closed-loop handling.

References

  • Orjales, A., et al. (2003). Synthesis and Structure-Activity Relationship of New Piperidine Derivatives as Antihistamines.Journal of Medicinal Chemistry , 46(25), 5512–5532. Link

  • Kumari, S., et al. (2021).[10] Synthesis and crystallization procedure of piperidin-4-one and its derivatives.Chemical Review and Letters , 4, 192-199. Link

  • BenchChem Application Note. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.Link[9]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Friedel-Crafts mechanisms).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for AlCl3 quenching safety).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-Chloro-3-nitrobenzoyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #YIELD-OPT-4C3N Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Issue: Inconsistent yields and "yellow/orange impurity" formation during the synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine.

Diagnosis: The synthesis of this specific scaffold presents a classic chemoselectivity trap . The target molecule contains a 4-chloro-3-nitro motif.[1][2][3][4][5] The nitro group at the 3-position (ortho to the chlorine) strongly activates the chlorine toward Nucleophilic Aromatic Substitution (


).

Piperidine is a strong secondary amine nucleophile. If reaction conditions are not strictly controlled, piperidine will not only attack the carbonyl (forming the desired amide) but also displace the chlorine atom (forming a stable aniline byproduct).

The Solution: You must kinetically favor acylation (amide bond formation) over aryl substitution (


) by controlling temperature, stoichiometry, and addition order.

The Chemistry: Mechanisms & Yield Killers

To fix the yield, you must understand the competition between the two pathways.

The Competitive Pathways
  • Path A (Desired): Acylation. The amine attacks the acyl chloride. This is extremely fast but requires the acyl chloride to be intact.

  • Path B (Undesired):

    
    .  The amine attacks the C4 carbon of the aromatic ring, displacing chloride. This is irreversible and forms a bright yellow/orange byproduct.
    
  • Path C (Yield Loss): Hydrolysis. Moisture converts the acyl chloride back to the starting benzoic acid.

Pathway Visualization

The following diagram illustrates the critical bifurcation point in your reaction flask.

ReactionPathways SM 4-Chloro-3-nitrobenzoyl Chloride Target TARGET PRODUCT 1-(4-Chloro-3-nitrobenzoyl)piperidine (Colorless/Pale Solid) SM->Target Path A: Acylation (Kinetic Control: < 0°C) Byproduct CRITICAL IMPURITY 1-(3-Nitro-4-(piperidin-1-yl) benzoyl)piperidine (Bright Yellow/Orange) SM->Byproduct Path B: SNAr (Thermodynamic: > 20°C or Excess Amine) Hydrolysis Reverted SM 4-Chloro-3-nitrobenzoic Acid SM->Hydrolysis Path C: Moisture Piperidine Piperidine (Nucleophile) Piperidine->Target Piperidine->Byproduct

Figure 1: Mechanistic bifurcation. Path B is the primary cause of yield loss and color impurities.

Optimized Experimental Protocol

This protocol is designed to suppress Path B (


) and eliminate Path C (Hydrolysis).
Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Chloro-3-nitrobenzoic acid SM1.0Precursor
Thionyl Chloride (

)
Activator3.0Excess ensures full conversion; remove fully.
Piperidine Nucleophile1.05 Strict control. Do NOT use excess.
DIPEA (Hünig's Base) Scavenger1.2Non-nucleophilic base to sponge HCl.
DCM (Dichloromethane) Solvent-Anhydrous required.
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
  • Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM under

    
    .
    
  • Add catalytic DMF (2-3 drops).

  • Add

    
     (3.0 eq) dropwise.
    
  • Reflux for 2-3 hours until the solution is clear (evolution of gas ceases).

  • CRITICAL: Evaporate solvent and excess

    
     to dryness under vacuum. Re-dissolve the residue in fresh anhydrous DCM and evaporate again (azeotropic removal) to ensure no residual 
    
    
    
    remains.
    • Why? Residual

      
       will react with your piperidine/DIPEA, generating heat and HCl salts that complicate workup.
      
Phase 2: Coupling (The "Cold Strike")
  • Dissolve the fresh acid chloride residue in anhydrous DCM (Volume A).

  • In a separate flask, mix Piperidine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (Volume B).

  • Cool the Piperidine/DIPEA solution to -10°C (Ice/Salt bath).

  • Addition Order: Add the Acid Chloride solution dropwise TO the Piperidine solution .

    • Why? Adding acid chloride to amine ensures the amine is always in excess relative to the incoming chloride locally, but the low temperature prevents the

      
       reaction. (Alternatively, adding amine to acid chloride is safer for 
      
      
      
      suppression but risks double-acylation if the amine were primary; for secondary amines, this order is also acceptable, but temperature is the deciding factor).
  • Stir at -10°C for 30 minutes.

  • Allow to warm to Room Temperature (RT) only after TLC confirms consumption of acid chloride.

Phase 3: Workup
  • Wash organic layer with 0.5M HCl (removes unreacted piperidine and DIPEA).

  • Wash with Sat.

    
      (removes unreacted benzoic acid).
    
  • Dry over

    
    , filter, and concentrate.
    

Troubleshooting Guide (FAQ)

Symptom: Product is Bright Yellow/Orange

Diagnosis: You have significant


 contamination. The chlorine has been displaced by a second piperidine molecule.
Fix: 
  • Check your temperature.[6][7] Did it rise above 0°C during addition?

  • Check stoichiometry.[8] Did you use >2 equivalents of piperidine? Use DIPEA as the base instead of excess piperidine.

  • Purification: The

    
     byproduct is more polar (due to the extra amine) and often fluorescent. Use column chromatography (Hexane:EtOAc gradient) to separate.[7][9]
    
Symptom: Low Yield, Recovery of Starting Acid

Diagnosis: Hydrolysis of the acid chloride. Fix:

  • Ensure DCM is dried over molecular sieves.

  • Confirm the acid chloride formation was complete (aliquot into MeOH -> check for methyl ester by TLC/GC).

  • Ensure the

    
     removal step was thorough.
    
Symptom: Product is an Oil/Gummy Solid

Diagnosis: Trapped solvent or impurities. The pure amide is typically a solid (mp ~71-74°C for the chloride precursor, amide is usually higher). Fix:

  • Triturate the oil with cold diethyl ether or pentane. This often induces crystallization of the amide while leaving impurities in solution.

Decision Logic for Optimization

Use this flowchart to diagnose your current batch failure.

Troubleshooting Start Analyze Crude H-NMR / TLC Q1 Is the product bright yellow? Start->Q1 Res1 SNAr Side Reaction occurred. Reduce Temp & Amine Eq. Q1->Res1 Yes Q2 Is there a broad singlet ~10-12 ppm? Q1->Q2 No Res2 Hydrolysis (Acid recovered). Dry solvents & check SOCl2 step. Q2->Res2 Yes Q3 Are aromatic signals split correctly? (d, d, s pattern) Q2->Q3 No Success Target Structure Likely. Proceed to Crystallization. Q3->Success Yes

Figure 2: Diagnostic logic for post-reaction analysis.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for amide coupling mechanisms).
  • Nucleophilic Arom

    
    ) on Nitro-Aryl Chlorides: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Context: Establishes the reactivity order of o-nitrochlorobenzenes toward amines.
  • Synthesis of 4-Nitrobenzoyl Piperidine Analogs

    • Organic Syntheses, Coll. Vol. 1, p. 391 (1941); Vol. 9, p. 68 (1929). Benzoyl Piperidine.[10] Link

    • Context: Provides the baseline protocol for benzoyl chloride coupling with piperidine, highlighting the exothermic n
  • Specific Reactivity of 4-Chloro-3-Nitro Compounds

    • Kwan, E. E., et al. (2018).[11] Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923.[11] Link

    • Context: Discusses the mechanism of which competes with the acylation in this specific substr

Sources

Troubleshooting low conversion rates in nitro reduction of benzoyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NR-BP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Chemoselectivity in Nitro-Benzoyl-Piperidine Systems

Executive Summary & Diagnostic Workflow

The Challenge: Reducing a nitro group (


) to an aniline (

) on a benzoyl piperidine scaffold presents a "perfect storm" of competing chemical behaviors. You are likely facing one of two specific failure modes:
  • Catalyst Poisoning (Stalled Reaction): The basic nitrogen of the piperidine ring binds irreversibly to heterogeneous catalyst sites (Pd, Pt), halting the catalytic cycle.

  • Chemoselectivity Failure (Over-reduction): The benzoyl carbonyl (ketone or amide) is competitively reduced to an alcohol or methylene, or the piperidine ring undergoes hydrogenolysis.

Use the following diagnostic logic to identify your specific bottleneck before proceeding to the protocols.

Diagnostic Decision Tree

Nitro_Reduction_Troubleshooting Start START: Low Conversion or Impurity Profile Check_SM Is Starting Material (SM) remaining > 10%? Start->Check_SM Check_Impurity Analyze Impurities (LCMS/NMR) Check_SM->Check_Impurity Yes (Stalled) OverReduction ISSUE: Chemoselectivity (Benzoyl C=O reduced) Check_SM->OverReduction No (SM Consumed, Wrong Product) Poisoning ISSUE: Catalyst Poisoning (Piperidine N binding Metal) Check_Impurity->Poisoning Clean SM, No Product Solubility ISSUE: Solubility/Mass Transfer (Product precipitating on Cat) Check_Impurity->Solubility SM trapped in solids Sol_A SOLUTION A: Protonate Amine (HCl Salt) or Increase Temp/Pressure Poisoning->Sol_A Sol_B SOLUTION B: Switch to Fe/NH4Cl (Chemical Reduction) OverReduction->Sol_B Sol_C SOLUTION C: Change Solvent (MeOH -> THF) or Dilute Concentration Solubility->Sol_C

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on LCMS/NMR data.

Technical Deep Dive: The "Why" of Failure

Issue A: Catalyst Poisoning by Piperidines

In catalytic hydrogenation (H₂ + Pd/C), the reaction occurs on the surface of the metal. The piperidine ring contains a secondary or tertiary amine with a localized lone pair of electrons.

  • Mechanism of Failure: This lone pair acts as a Lewis base, coordinating strongly to the Lewis acidic sites on the Palladium or Platinum surface. This effectively "caps" the active sites, preventing the nitro group from adsorbing and reacting.[1]

  • Symptom: The reaction starts fast but stalls at 20-30% conversion, regardless of adding more catalyst.

Issue B: Chemoselectivity of the Benzoyl Group

The "Benzoyl" moiety implies a carbonyl group (


) attached to the phenyl ring.
  • Ketone Linkage: If your scaffold is a (piperidinyl)phenyl ketone, Pd/C will readily reduce the ketone to a secondary alcohol (benzyl alcohol derivative) or fully hydrogenolyze it to a methylene (

    
    ).
    
  • Amide Linkage: If your scaffold is an N-benzoyl amide, it is more robust, but high temperatures or high pressure (often used to overcome poisoning) can lead to ring hydrogenation.

Validated Protocols

Based on the diagnostic above, select the protocol that matches your constraint.

Protocol 1: The "Gold Standard" for Selectivity (Fe/NH₄Cl)

Best For: Substrates with sensitive ketones, halides, or when catalyst poisoning is suspected. This is a chemical reduction, not a catalytic hydrogenation, eliminating the poisoning variable.

  • Mechanism: Electron transfer from zero-valent Iron (Fe⁰) to the nitro group in a protic medium. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to prevent hydrolysis of the amide/ketone.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and mechanical stirring (magnetic stirring often fails due to iron sludge).

  • Charge: Add Benzoyl Piperidine substrate (1.0 equiv) to a mixture of Ethanol:Water (3:1 ratio) .

    • Note: Solubility does not need to be perfect; the reaction works in suspension.

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 5.0 equiv) .

    • Tip: Use reduced iron powder (325 mesh) for best surface area.

  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring.

    • Time: Conversion usually completes in 1–4 hours. Monitor by LCMS.[2]

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Dilute with EtOAc and add excess Na₂CO₃ or Celite.

    • Filter through a Celite pad to remove iron oxides. Wash the pad thoroughly with hot EtOAc or MeOH (aniline products often adsorb to iron waste).

    • Wash filtrate with water/brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Modified Hydrogenation for Basic Amines

Best For: Clean substrates where metal waste (Iron) is unacceptable, provided the benzoyl group is stable (e.g., Amides).

The Fix: You must "mask" the piperidine nitrogen by protonating it.

Step-by-Step Methodology:

  • Solvent: Dissolve substrate in Methanol .

  • Acidification: Add 1.1 to 1.5 equivalents of HCl (e.g., 1.25M HCl in MeOH).

    • Why: This converts the piperidine to the hydrochloride salt. The ammonium cation (

      
      ) has no lone pair and cannot poison the catalyst.
      
  • Catalyst: Add 10 wt% Pd/C (typically 10% loading by weight of substrate).[2]

  • Hydrogenation: Run at 30–50 psi H₂ at Room Temperature.

    • Warning: Do not heat significantly if a ketone is present.

  • Workup: Filter catalyst. The product will be the HCl salt. Neutralize with NaHCO₃ during the extraction phase if the free base is required.

Comparative Data & Method Selection

FeatureMethod A: H₂ + Pd/C (Standard)Method B: H₂ + Pd/C + HCl (Acidic)Method C: Fe / NH₄Cl (Bechamp)
Conversion Rate Low (Stalls due to poisoning)High (Poisoning eliminated)High (Robust)
Ketone Stability Poor (Reduces to alcohol)Moderate (Acid may catalyze ketalization)Excellent (Chemoselective)
Halogen Stability Poor (De-halogenation common)PoorExcellent
Scalability HighHighModerate (Solid waste handling)
Reaction Type Heterogeneous CatalysisHeterogeneous CatalysisDissolving Metal Reduction

FAQ: Troubleshooting Specific Scenarios

Q: I used Fe/NH₄Cl but my yield is low (30%), even though LCMS showed 100% conversion. Where is my product? A: Your product is likely trapped in the iron oxide sludge. The amino-benzoyl-piperidine is likely polar and coordinates to the metal waste.

  • Fix: Digest the filter cake. After filtering the reaction mixture, take the solid iron waste and stir it in 10% MeOH in DCM or warm EtOAc for 30 minutes, then re-filter. Combine this filtrate with the main organic layer.

Q: Can I use Transfer Hydrogenation (Ammonium Formate)? A: Yes, this is a viable alternative if you lack a hydrogenator.

  • Protocol: Use Pd/C (10%) and Ammonium Formate (5-10 equiv) in refluxing Methanol.

  • Caveat: This produces NH₃ and CO₂. The generated ammonia can still poison the catalyst if not vented properly, but the high temperature usually drives the reaction. It is generally more selective for nitro groups over ketones than H₂ gas.

Q: My benzoyl ketone is reducing to an alcohol even with Iron. Why? A: This is rare with Fe/NH₄Cl. Ensure you are not using Fe/Acetic Acid or Fe/HCl at high concentrations/temperatures, as the highly acidic environment can promote side reactions. Stick to the neutral/mild NH₄Cl conditions.

References

  • Royal Society of Chemistry (RSC). Iron–water mediated chemoselective reduction of nitroarenes. (2025).[1][2][4][5] [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions (Fe, Zn, SnCl2). [Link]

  • Organic Chemistry Portal. Amine Synthesis by Nitro Reduction: Chemoselectivity Profiles. [Link][6]

  • Ramadas, K., & Srinivasan, N. Synthetic Communications, 1992, 22(22), 3189–3195.[3] (Foundational protocol for Fe/NH4Cl reduction).

Sources

Technical Support Center: Optimizing SNAr Reactions with 1-(4-Chloro-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 1-(4-Chloro-3-nitrobenzoyl)piperidine. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal reaction outcomes, focusing on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in SNAr reactions involving your specific substrate.

Q1: What is the fundamental role of temperature in an SNAr reaction?

A: Temperature is a critical lever for controlling the rate and success of an SNAr reaction. Its role is primarily governed by the Arrhenius equation , which mathematically describes the relationship between the reaction rate constant (k), activation energy (Ea), and temperature (T).[1][2][3] In essence, for a reaction to occur, reactant molecules must collide with sufficient energy to overcome the activation energy barrier.

  • Increasing Temperature: Provides more kinetic energy to the system. This increases the frequency of molecular collisions and, more importantly, the fraction of those collisions that have enough energy to surpass the activation barrier, leading to a faster reaction rate.[2][4]

  • Insufficient Temperature: If the temperature is too low, most molecules will not have the requisite energy to react, resulting in a sluggish or stalled reaction.

The goal of optimization is to find the "sweet spot": a temperature high enough to ensure a reasonable reaction rate but not so high that it promotes degradation or side reactions.

Q2: My substrate is 1-(4-Chloro-3-nitrobenzoyl)piperidine. How does its specific structure influence the required reaction temperature?

A: The structure of your substrate is the single most important factor to consider. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, as they stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[5][6][7][8]

In your molecule, the chlorine leaving group is at position 4, and the activating nitro group is at position 3. This is a meta-relationship .

  • Ortho/Para vs. Meta Activation: EWGs placed ortho or para to the leaving group can stabilize the negative charge of the Meisenheimer complex through both inductive effects and, more powerfully, resonance.[5][7][9] This strong stabilization significantly lowers the activation energy, often allowing the reaction to proceed at lower temperatures.

  • Your Substrate's Challenge: A meta-nitro group, as in your substrate, can only exert an electron-withdrawing inductive effect . It cannot participate in resonance stabilization of the negative charge on the ring carbons involved in the intermediate.[8][9]

The practical consequence is that your substrate is less activated than its ortho- or para-nitro isomers and will almost certainly require a higher reaction temperature to achieve a satisfactory rate.

Q3: What are the typical solvents for this reaction, and how does my choice of solvent affect the optimal temperature?

A: The choice of solvent is critical and is directly linked to the reaction temperature. For SNAr reactions, polar aprotic solvents are strongly preferred.[10][11] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[10][12]

The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Higher boiling point solvents give you a wider optimization window.

SolventBoiling Point (°C)Typical Starting Temperature RangeNotes
Acetonitrile (ACN)8260 - 80 °CLower boiling point limits the accessible temperature range.
N,N-Dimethylformamide (DMF)15380 - 120 °CA very common and effective solvent for SNAr.[11]
N,N-Dimethylacetamide (DMAc)16590 - 140 °CSimilar to DMF, with a slightly higher boiling point.
Dimethyl sulfoxide (DMSO)189100 - 150 °CExcellent for challenging SNAr reactions due to its high polarity and boiling point.[13]
N-Methyl-2-pyrrolidone (NMP)202120 - 180 °CUseful for particularly unreactive substrates requiring very high temperatures.[11]

Table 1: Recommended starting temperatures and properties for common SNAr solvents.

Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Problem 1: My reaction is extremely slow or shows no conversion of the 1-(4-Chloro-3-nitrobenzoyl)piperidine starting material.

  • Probable Cause: The reaction temperature is too low to provide sufficient energy to overcome the activation barrier, which is inherently higher due to the meta-nitro group's weaker activating effect.

  • Solution Strategy:

    • Verify Reagents: First, ensure your nucleophile and any base used are fresh and active, and that your solvent is anhydrous.

    • Incremental Temperature Increase: Increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS after 1-2 hours at each new temperature. For instance, if you started at 80 °C in DMF with no success, increase to 95 °C, then 110 °C.

    • Consider a Higher-Boiling Solvent: If you are already near the boiling point of your current solvent (e.g., acetonitrile) and the reaction is still slow, you must switch to a solvent with a higher boiling point, such as DMF or DMSO, to access the required temperature range.[14]

Problem 2: My reaction is fast, but the TLC/LC-MS shows multiple side products and a low yield of the desired product.

  • Probable Cause: The reaction temperature is too high. Excessive thermal energy can activate undesired reaction pathways, leading to the formation of byproducts.

  • Solution Strategy:

    • Reduce Temperature: Immediately lower the reaction temperature. Even a 10-20 °C reduction can dramatically improve selectivity. The trade-off will be a longer reaction time, but this is preferable to a low yield of an impure product.

    • Controlled Addition: If the reaction is highly exothermic upon addition of a reagent, consider adding the limiting reagent slowly at a lower temperature before gradually heating to the target temperature. This can prevent an initial temperature spike that causes side product formation.

    • Check for Solvolysis: If you are using a potentially nucleophilic solvent (less common for standard SNAr but possible), elevated temperatures may promote a reaction between your substrate and the solvent.[10] If suspected, switch to a more inert solvent.

Problem 3: Upon heating, my reaction mixture turns very dark or black, and workup yields a tar-like substance with little to no desired product.

  • Probable Cause: Thermal decomposition. Either your starting material, your nucleophile, or your product is not stable at the reaction temperature being used. Activated aromatic systems can be susceptible to decomposition at high temperatures.

  • Solution Strategy:

    • Drastically Reduce Temperature: This is a clear sign that your temperature is far too high. Reduce the temperature significantly (e.g., from 140 °C to 90 °C) and allow the reaction to proceed for a much longer time (e.g., 24-48 hours).

    • Run a Stability Test: To confirm, heat your starting material in the reaction solvent (without the nucleophile) to the target temperature. If it darkens or degrades, you have confirmed its thermal instability under those conditions. Do the same for the isolated product if available.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes promote decomposition pathways at elevated temperatures.

Visual Guide: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving temperature-related issues in your SNAr reaction.

SNAr_Troubleshooting Start Start: Run initial reaction at recommended temperature Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Outcome Assess Outcome Monitor->Outcome LowConversion Problem: Low or No Conversion Outcome->LowConversion < 20% Conversion SideProducts Problem: Side Product Formation Outcome->SideProducts Low Purity Decomposition Problem: Decomposition / Tarry Mixture Outcome->Decomposition Dark/Tarry Success Optimal Conditions Found: Good Yield & Purity Outcome->Success > 80% Conversion & Clean IncreaseTemp Solution: Increase Temperature in 10-15 °C increments LowConversion->IncreaseTemp IncreaseTemp->Monitor Re-evaluate ChangeSolvent Still Slow? Switch to higher- boiling solvent (e.g., DMF -> DMSO) IncreaseTemp->ChangeSolvent ChangeSolvent->Monitor Re-evaluate DecreaseTemp Solution: Decrease Temperature by 10-20 °C SideProducts->DecreaseTemp LongerTime Accept longer reaction time DecreaseTemp->LongerTime LongerTime->Monitor Re-evaluate DrasticDecrease Solution: Drastically decrease temp (e.g., by 40-50 °C) Decomposition->DrasticDecrease DrasticDecrease->LongerTime

Caption: A flowchart for troubleshooting temperature in SNAr reactions.

Protocol: Small-Scale Temperature Screening

This protocol allows for the efficient determination of an optimal reaction temperature using small, parallel reactions.

Objective: To identify the temperature that provides the best balance of reaction rate and purity for the SNAr of 1-(4-Chloro-3-nitrobenzoyl)piperidine with a chosen nucleophile.

Materials:

  • 1-(4-Chloro-3-nitrobenzoyl)piperidine (Substrate)

  • Nucleophile (e.g., a secondary amine, thiol, or alcohol)

  • Base (if required, e.g., K₂CO₃, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath capable of maintaining multiple, distinct temperatures

  • TLC plates or LC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the substrate in your chosen solvent to ensure accurate dispensing. For example, dissolve 100 mg of the substrate in 5.0 mL of anhydrous DMF.

  • Reaction Setup:

    • Set up three reaction vials, labeled T1, T2, and T3.

    • To each vial, add the required amounts of the nucleophile (e.g., 1.1 equivalents) and base (e.g., 1.5 equivalents).

    • Add a stir bar to each vial.

    • Dispense an equal volume of the substrate stock solution into each vial (e.g., 1.0 mL).

    • Seal the vials under an inert atmosphere.

  • Heating:

    • Place the vials in a heating block set to three different temperatures. A good starting range in DMF would be:

      • T1: 85 °C

      • T2: 100 °C

      • T3: 115 °C

  • Monitoring:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquots in a vial containing water and a small amount of ethyl acetate. Shake well.

    • Spot the organic layer from each quenched aliquot on a single TLC plate to directly compare the progress. Alternatively, analyze by LC-MS.

  • Analysis:

    • Low Conversion at all T: All reactions require more energy. Repeat the experiment at higher temperatures (e.g., T1=115°C, T2=130°C, T3=145°C, possibly switching to DMSO).

    • Good Conversion at T3, Poor at T1/T2: The optimal temperature is likely around T3 or slightly higher. You can run a more focused screen around this temperature.

    • Side Products at T3, Clean at T2: T3 is too hot. The optimal temperature lies at or below T2.

    • Complete Conversion at all T: The reaction is efficient even at the lowest temperature. You can repeat the screen at lower temperatures (e.g., 60, 70, 80 °C) to find the most energy-efficient and mildest conditions.

  • Scale-Up: Once the optimal temperature is identified, you can confidently scale up the reaction under the validated conditions.

References

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Mechanism. YouTube. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • SNAr Solvents and Reagents. Wordpress. [Link]

  • The Arrhenius equation. Khan Academy. [Link]

  • Arrhenius equation. Wikipedia. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Brazilian Chemical Society. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]

  • Chemical Kinetics (Note -2) The Arrhenius Equation. University of Babylon. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]

  • Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • SNAr troubleshooting. Reddit. [Link]

  • SN1 - Effect of the Solvent. OpenOChem Learn. [Link]

  • Arrhenius equation. EBSCO. [Link]

  • SNAr reaction mechanism. YouTube. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • Arrhenius equation. Britannica. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

Sources

Stability of 1-(4-Chloro-3-nitrobenzoyl)piperidine under acidic workup conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Chloro-3-nitrobenzoyl)piperidine. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic workup conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues in your experiments, and implement robust solutions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1-(4-Chloro-3-nitrobenzoyl)piperidine during an acidic workup?

A1: The principal stability issue is the susceptibility of the amide bond to acid-catalyzed hydrolysis. This reaction cleaves the molecule into 4-chloro-3-nitrobenzoic acid and piperidine. While amide hydrolysis is generally a slow process, the presence of a strong electron-withdrawing nitro group on the benzoyl ring can accelerate this degradation, especially in the presence of strong acids and elevated temperatures.

Q2: How do the other functional groups (chloro and nitro) on the aromatic ring affect the stability?

A2: The 4-chloro and 3-nitro substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but does not inherently compromise its stability in acid. The primary influence of these groups is electronic, making the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water during hydrolysis.

Q3: Is the piperidine ring itself stable under acidic conditions?

A3: Generally, the piperidine ring is robust under the conditions of a typical acidic workup (e.g., washing with dilute HCl or citric acid). However, exposure to harsh conditions, such as concentrated strong acids and high temperatures for prolonged periods, can potentially lead to ring-opening or other degradation pathways. For standard workup procedures, this is a secondary concern compared to amide hydrolysis.

Q4: What are the initial signs of degradation of 1-(4-Chloro-3-nitrobenzoyl)piperidine in my reaction mixture?

A4: The first indication of degradation is often a decrease in the yield of your desired product. Analytically, you may observe the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, corresponding to the 4-chloro-3-nitrobenzoic acid byproduct. In High-Performance Liquid Chromatography (HPLC) analysis, a new peak with a shorter retention time than the parent compound would be indicative of this more polar degradation product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: I am observing a significant loss of my product, 1-(4-Chloro-3-nitrobenzoyl)piperidine, after an acidic workup.

  • Question: What are the likely causes for the low yield?

  • Answer: The most probable cause is acid-catalyzed hydrolysis of the amide bond. The extent of this degradation is dependent on the strength of the acid used, the temperature, and the duration of the workup. The electron-withdrawing nature of the nitro group on the aromatic ring makes the amide bond more susceptible to cleavage under acidic conditions.

  • Question: How can I confirm that hydrolysis is the cause of the low yield?

  • Answer: You can confirm hydrolysis by analyzing your crude product mixture using TLC or HPLC. You should look for the presence of 4-chloro-3-nitrobenzoic acid, which is a primary hydrolysis product.

    • TLC Analysis Protocol:

      • Spot your crude product, a standard of 1-(4-Chloro-3-nitrobenzoyl)piperidine, and if available, a standard of 4-chloro-3-nitrobenzoic acid on a silica gel TLC plate.

      • Elute the plate with a suitable solvent system (e.g., ethyl acetate/hexanes, 1:1 v/v).

      • Visualize the plate under UV light (254 nm).

      • The 4-chloro-3-nitrobenzoic acid will appear as a more polar spot (lower Rf value) compared to your product.

    • HPLC Analysis:

      • A reverse-phase HPLC method will show the more polar 4-chloro-3-nitrobenzoic acid eluting earlier than the parent amide.

  • Question: What steps can I take to minimize product loss during the acidic workup?

  • Answer: To mitigate hydrolysis, consider the following modifications to your workup procedure:

    • Use a weaker acid: Instead of strong mineral acids like HCl, use a milder organic acid such as a 1 M citric acid solution for your aqueous wash.

    • Lower the temperature: Perform the acidic wash at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

    • Minimize contact time: Reduce the duration of the acidic wash to the minimum time required to remove basic impurities. Avoid letting the reaction mixture sit in the acidic aqueous phase for an extended period.

    • Use a buffered wash: In some cases, a wash with a mildly acidic buffer (e.g., pH 4-5) can be sufficient to remove basic impurities without causing significant hydrolysis.

Issue 2: My post-workup NMR spectrum shows unexpected signals, suggesting the presence of an impurity.

  • Question: What could these unexpected signals be?

  • Answer: Besides the signals corresponding to the hydrolysis product (4-chloro-3-nitrobenzoic acid), you might be observing residual starting materials or byproducts from the synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine. If the acidic workup was intended to remove a basic starting material or catalyst (like unreacted piperidine or a tertiary amine base), its incomplete removal could lead to its signals appearing in the NMR spectrum.

  • Question: How can I identify the impurity from the NMR spectrum?

  • Answer:

    • Piperidine: Look for characteristic signals of the piperidine ring protons, which are typically found in the 1.5-3.0 ppm region.[1]

    • 4-chloro-3-nitrobenzoic acid: The aromatic protons of this acid will have different chemical shifts compared to the parent amide. You would also expect to see a broad singlet for the carboxylic acid proton (typically >10 ppm), although this can sometimes be broad and difficult to observe.

    • Solvent and grease: Always check for common contaminants like residual solvents from the workup (e.g., ethyl acetate, dichloromethane) and silicone grease.

  • Question: How can I improve the purity of my product?

  • Answer:

    • Optimize the workup: Ensure thorough mixing during the aqueous washes to maximize the removal of water-soluble impurities. Multiple washes with smaller volumes of the acidic solution are often more effective than a single large-volume wash.

    • Purification: If the workup does not yield a product of sufficient purity, purification by column chromatography on silica gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for separating the nonpolar product from more polar impurities.

Stability Under Various Acidic Conditions: A Summary

The following table provides a general guideline for the stability of 1-(4-Chloro-3-nitrobenzoyl)piperidine under different acidic workup conditions. These are qualitative indicators, and the actual extent of degradation will depend on the specific experimental parameters.

Acidic ConditionTemperatureDurationExpected StabilityRecommendations
1 M HClRoom Temperature> 30 minutesModerate to Low Minimize contact time. Perform wash at 0-5 °C if possible.
1 M Citric AcidRoom Temperature< 30 minutesGood Recommended for routine removal of basic impurities.
Saturated NH₄ClRoom Temperature< 60 minutesHigh A good option for a mildly acidic quench and wash.
Concentrated HClRoom TemperatureAnyVery Low Avoid. Significant hydrolysis is expected.
Glacial Acetic AcidRoom Temperature> 60 minutesModerate Use with caution; monitor for hydrolysis.

Experimental Workflow and Decision-Making

The following diagram illustrates a recommended workflow for performing an acidic workup and troubleshooting stability issues with 1-(4-Chloro-3-nitrobenzoyl)piperidine.

Stability_Workflow start Reaction Completion Confirmed by TLC/HPLC workup Perform Acidic Workup start->workup mild_acid Use Mild Acid (e.g., 1M Citric Acid) at 0-5 °C workup->mild_acid Recommended strong_acid Use Stronger Acid (e.g., 1M HCl) at Room Temperature workup->strong_acid Use with Caution analysis Analyze Crude Product (TLC, HPLC, NMR) mild_acid->analysis strong_acid->analysis pure Product is Pure and Yield is High analysis->pure impure Low Yield or Impurities Detected analysis->impure end Pure Product Obtained pure->end troubleshoot Troubleshoot impure->troubleshoot optimize_workup Optimize Workup: - Lower Temperature - Shorter Duration - Weaker Acid troubleshoot->optimize_workup purify Purify by Column Chromatography troubleshoot->purify optimize_workup->workup purify->end

Caption: Decision workflow for acidic workup of 1-(4-Chloro-3-nitrobenzoyl)piperidine.

References

  • Allen, C. (2025, March 19).
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • University of Calgary. Ch20 : Amide hydrolysis.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?.
  • ACS Publications. (2003, October 9). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Organic Chemistry Portal.
  • RSC Publishing. (1986). The rearrangement of aromatic nitro-compounds in strongly acidic media. J. Chem. Soc., Chem. Commun.
  • Biofilm Inhibitor Synthesis. Amide Workup.
  • Journal of the American Chemical Society. (2024, October 23).
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Wikipedia. Nitro compound.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • ECHEMI. N - alkylation of piperidine with substituted benzyl chloride.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
  • PMC - NIH.
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • ResearchGate. (2025, August 10). 1-(4-Chlorothiobenzoyl)piperidine.
  • PubMed. (2002, October 15). The ultrasonically induced reaction of benzoyl chloride with nitrobenzene: an unexpected sonochemical effect and a possible mechanism.
  • BLDpharm. 91721-46-9|1-(4-Chloro-3-nitrobenzoyl)piperidine.
  • ResearchGate. (2025, August 10). 1-(4-Chlorothiobenzoyl)piperidine | Request PDF.
  • Benchchem. Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • ACS Publications. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.
  • Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (2025, August 10). 1-(4-Chlorothiobenzoyl)piperidine | Request PDF.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (2020, December 16).
  • PubMed. (2022, September 3).
  • EPFL.
  • ResearchGate.
  • PMC - NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • YouTube. (2021, August 23).
  • UCL Discovery. Intramolecular ene reactions of functionalised nitroso compounds.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 1-(4-Chloro-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(4-Chloro-3-nitrobenzoyl)piperidine is a critical intermediate scaffold often encountered in the synthesis of antipsychotics, amide-based enzyme inhibitors, and high-performance agrochemicals. Its structural duality—combining an electron-deficient nitro-aryl core with a saturated heterocyclic amine (piperidine)—presents unique challenges and opportunities for mass spectrometric characterization.

This guide provides an in-depth comparative analysis of the fragmentation behaviors of this compound.[1] Unlike standard operating procedures that merely list settings, we compare Collision Energy (CE) profiles and Ionization Modes (ESI vs. EI) to demonstrate how to maximize structural information recovery.

The Compound at a Glance[3][7][8]
  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 268.0615 Da

  • Diagnostic Features:

    • Chlorine Isotope Pattern: Distinct 3:1 ratio (

      
      ) in the parent and chlorine-containing fragments.
      
    • Nitro Group: High susceptibility to neutral loss of

      
       and 
      
      
      
      .
    • Amide Linker: The primary site of collision-induced dissociation (CID).

Experimental Protocol: Self-Validating LC-MS/MS System

To ensure reproducibility, the following protocol utilizes a High-Resolution Quadrupole Time-of-Flight (Q-TOF) system. This setup is self-validating because the chlorine isotope pattern serves as an internal check for all fragment ions.

Sample Preparation
  • Stock Solution: 1 mg/mL in DMSO.

  • Working Standard: Dilute to 500 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Rationale: The acidic modifier promotes protonation

    
    , essential for high-sensitivity ESI(+) detection.
    
LC-MS Acquisition Parameters
ParameterSettingMechanistic Rationale
Ionization Source ESI Positive ModeProtonation of the amide oxygen or piperidine nitrogen initiates charge-directed fragmentation.
Capillary Voltage 3.5 kVOptimized to prevent in-source fragmentation while maintaining stable Taylor cone.
Source Temp 350°CEnsures complete desolvation of the semi-volatile amide.
Collision Gas Nitrogen (

)
Inert gas prevents adduct formation during CID.
Mass Range m/z 50–500Covers the parent ion and all diagnostic low-mass fragments (e.g., piperidine ring).

Comparative Analysis: Optimization of Fragmentation

The "performance" of a mass spec method is defined by its ability to yield structural data.[2] Here, we compare Low Energy vs. High Energy CID regimes.

Comparison 1: Collision Energy (CE) Ramping
  • Alternative A (Low CE - 15 eV): Preserves the molecular ion

    
    . Useful for quantification (SIM modes) but poor for structural verification.
    
  • Alternative B (High CE - 45 eV): Induces complete obliteration of the parent ion. Useful for identifying the core scaffold but risks losing the chlorine signature if the phenyl ring fragments further.

  • Optimal Strategy (Stepped CE): A composite spectrum (15-45 eV) provides the best balance.

Data Table: Fragment Abundance vs. Collision Energy
m/z (approx)IdentityAbundance (15 eV)Abundance (45 eV)Structural Insight
269.06

(Parent)
100% (Base Peak) < 5%Confirms MW; exhibits Cl isotope pattern.
184.00 Acylium Ion

10%100% (Base Peak) Key Diagnostic: Loss of Piperidine (85 Da). Retains Cl and NO2.
138.01 Phenyl Cation

< 1%65%Secondary loss of

(46 Da) from the acylium ion.
110.00 Chlorophenyl Cation

0%40%Tertiary loss of CO (28 Da). Confirms benzoyl core.
86.09 Protonated Piperidine

5%20%Charge retention on the amine side (less common due to acylium stability).

Mechanistic Fragmentation Pathway[7]

Understanding the causality of fragmentation allows researchers to predict behavior of analogs.

  • Initiation: Protonation occurs preferentially at the amide oxygen or the piperidine nitrogen.

  • Primary Cleavage (Amide Hydrolysis): The weakest bond is the amide C-N bond. Inductive effects from the electron-withdrawing Nitro (

    
    ) and Chloro (
    
    
    
    ) groups destabilize the bond, favoring the formation of the Acylium ion (m/z 184) .
  • Secondary Decay (Nitro Loss): The acylium ion is highly energetic. The nitro group typically cleaves as a neutral radical (

    
    ) or neutral molecule (
    
    
    
    via rearrangement), leading to the chlorobenzoyl cation (m/z 138).
  • Tertiary Decay (Decarbonylation): The benzoyl cation loses Carbon Monoxide (

    
    ), a standard pathway for aromatic ketones/amides, yielding the chlorophenyl cation (m/z 110).
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the stepwise degradation of the molecule.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 269 (100%) m/z 271 (33%) Acylium Acylium Ion (Loss of Piperidine) m/z 184 Parent->Acylium Amide Cleavage (-85 Da) Piperidine Piperidine Ion m/z 86 Parent->Piperidine Charge Retention on Amine Benzoyl Chlorobenzoyl Cation (Loss of NO2) m/z 138 Acylium->Benzoyl Nitro Loss (-46 Da) Phenyl Chlorophenyl Cation (Loss of CO) m/z 110 Benzoyl->Phenyl Decarbonylation (-28 Da)

Caption: Stepwise ESI-MS/MS fragmentation pathway. Blue indicates the precursor; Red/Green indicate major diagnostic fragments preserving the aromatic core.

Workflow: Method Development Decision Tree

When developing a quantitative assay for this compound (e.g., in PK studies), use the following logic to select the correct transition.

MethodWorkflow Start Start: Method Development Goal Define Analytical Goal Start->Goal Quant Quantification (Sensitivity) Goal->Quant PK/Trace Analysis Qual Identification (Specificity) Goal->Qual Metabolite ID Trans1 Transition: 269 -> 184 (High Abundance) Quant->Trans1 Trans2 Transition: 269 -> 110 (High Specificity) Qual->Trans2 Check Check Interference Trans1->Check Trans2->Check Final Final Method Parameters Check->Final S/N > 10

Caption: Decision tree for selecting Multiple Reaction Monitoring (MRM) transitions based on analytical goals.

Summary of Findings

  • Amide Instability: The N-C(O) bond is the primary failure point. The formation of the acylium ion (m/z 184) is the most reliable transition for detection.

  • Isotope Validation: Any fragment retaining the aromatic ring must display the Chlorine isotope signature. If m/z 184 appears without a ~33% intensity peak at m/z 186, it is an interference, not the analyte.

  • Energy Dependence: High collision energies (>35 eV) are required to strip the nitro group and generate the m/z 110 ion, which is useful for confirming the substitution pattern of the benzene ring.

References

  • BenchChem Technical Support. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. Link

  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for Amide/Nitro fragmentation mechanics). Link

Sources

The Tale of Two Rings: A Comparative Guide to the Bioactivity of Piperidine and Morpholine Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the judicious selection of heterocyclic scaffolds is a pivotal determinant of a drug candidate's ultimate success. Among the plethora of choices, the six-membered saturated heterocycles, piperidine and morpholine, have emerged as "privileged structures." Their frequent incorporation into a vast array of clinically approved drugs and investigational molecules speaks to their ability to impart favorable physicochemical and pharmacokinetic properties. When appended to a benzamide core, a common pharmacophore in its own right, the choice between a piperidine and a morpholine ring can significantly modulate the resulting derivative's biological activity.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals to navigate the nuanced differences in bioactivity between piperidine and morpholine benzamide derivatives. Moving beyond a mere recitation of facts, this guide will delve into the causality behind experimental observations, provide detailed protocols for key assays, and visually articulate the underlying molecular pathways, all grounded in authoritative scientific literature.

At a Glance: Key Physicochemical and Pharmacokinetic Differences

Before delving into specific bioactivities, it is crucial to understand the fundamental structural and electronic distinctions between piperidine and morpholine that underpin their differential biological effects.

PropertyPiperidineMorpholineRationale for Comparison
Structure Saturated six-membered ring with one nitrogen atom.Saturated six-membered ring with one nitrogen and one oxygen atom.The presence of the ether oxygen in morpholine significantly alters its electronic properties and hydrogen bonding capacity compared to the all-carbon framework of piperidine.
Basicity (pKa of conjugate acid) ~11~8.5Piperidine is significantly more basic than morpholine. This difference in pKa affects the ionization state at physiological pH, which in turn influences solubility, cell permeability, and target engagement.
Lipophilicity (cLogP) HigherLowerThe oxygen atom in morpholine reduces its lipophilicity, generally leading to increased aqueous solubility.
Hydrogen Bonding Nitrogen acts as a hydrogen bond acceptor.Both the nitrogen and the ether oxygen can act as hydrogen bond acceptors.The additional hydrogen bond acceptor in morpholine can lead to enhanced interactions with biological targets and improved solubility.
Metabolic Stability Can be susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes.Generally considered more metabolically stable due to the electron-withdrawing effect of the oxygen atom, which can reduce the rate of N-dealkylation.The choice of heterocycle can be a strategic decision to modulate a compound's metabolic fate.

Head-to-Head Bioactivity Comparison: Insights from Experimental Data

Direct comparative studies of piperidine versus morpholine benzamide derivatives are not abundant in the literature. However, by examining structurally related systems where these two moieties are interchanged, we can glean valuable insights into their respective contributions to bioactivity.

Anticancer Activity: A Nuanced Interplay of Structure and Cell Line

A study on 2-(benzimidazol-2-yl)-3-arylquinoxalines, a scaffold that, like benzamides, features a heterocyclic amine linked to an aromatic system, provides a compelling head-to-head comparison. The cytotoxic effects of derivatives bearing piperidine and morpholine were evaluated against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Quinoxaline Derivatives

Compound IDHeterocycleA549 (Lung)M-HeLa (Cervical)MCF-7 (Breast)HuTu 80 (Duodenum)PANC-1 (Pancreas)
13dc/14dc (mixture) Piperidine> 4038.3> 40> 40> 40
13dc (isolated) Piperidine26.331.737.0> 4033.1
14dc (isolated) Piperidine> 4031.433.3> 4037.1
13dd/14dd (mixture) Morpholine> 40> 40> 40> 40> 40

Data sourced from a study by Guda et al. (2022).[1]

The results indicate that in this particular scaffold, the piperidine-containing derivatives generally exhibit greater, albeit modest, cytotoxic activity compared to their morpholine counterparts, which were largely inactive.[1] Interestingly, the separation of the piperidine regioisomers revealed that compound 13dc displayed a selective cytotoxic effect against the A549 lung adenocarcinoma cell line.[1] This underscores a critical principle in structure-activity relationship (SAR) studies: the choice between piperidine and morpholine can significantly impact not only the potency but also the selectivity profile of a compound. The greater lipophilicity and basicity of the piperidine ring may contribute to enhanced cell permeability or different interactions within the target binding pocket.

Acetylcholinesterase (AChE) Inhibition: A Clear Win for Piperidine

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase is a key therapeutic strategy. A comparative study of phenoxyethyl piperidine and morpholine derivatives as cholinesterase inhibitors provides a direct assessment of the two heterocycles.

Table 2: Comparative Acetylcholinesterase Inhibition (IC₅₀, µM)

Compound IDHeterocycleIC₅₀ (µM) vs. eeAChE
5c Piperidine0.5 ± 0.05
5d Morpholine71.7 ± 2.8

Data from a study by Alibabaie et al. (2019) on electric eel AChE (eeAChE).[2]

In this series, the piperidine-containing compound 5c was profoundly more potent as an AChE inhibitor than its morpholine analogue 5d .[2] The authors suggest that the piperidinyl moiety selectively inhibits the AChE enzyme in this scaffold.[2] This dramatic difference in potency highlights how the more basic nitrogen of piperidine can engage in crucial interactions, such as with the anionic subsite of the AChE active site, which are less favorable for the less basic morpholine.

Deciphering the Mechanism: Key Signaling Pathways

The anticancer effects of many heterocyclic compounds, including piperidine and morpholine derivatives, are often mediated through the modulation of critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits)

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

Piperidine and morpholine benzamide derivatives can potentially inhibit key kinases in this pathway, such as PI3K or Akt, leading to a downstream reduction in cell proliferation and the induction of apoptosis. The specific interactions of a given derivative with its target kinase will be dictated by the overall topography and electronic properties of the molecule, where the choice between piperidine and morpholine can be a deciding factor.

Experimental Protocols: A Guide to Bioactivity Assessment

The robust and reproducible assessment of bioactivity is the cornerstone of drug discovery. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Workflow:

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. MTT Addition (2-4h incubation) B->C D 4. Solubilization (DMSO or other solvent) C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (IC50 determination) E->F

Figure 2: MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO at the highest concentration used) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Substrate Solution: 14-15 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (from electric eel) diluted in Assay Buffer to a working concentration (e.g., 0.1-0.25 U/mL).

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then further dilute in Assay Buffer.

  • Assay Procedure (96-well plate):

    • Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control (a known AChE inhibitor like Donepezil), and the test compounds at various concentrations.

    • To each well, add the following in order:

      • 140 µL of Assay Buffer.

      • 10 µL of the appropriate inhibitor dilution or vehicle.

      • 10 µL of the AChE working solution (add Assay Buffer to blank wells).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Add 20 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The choice between a piperidine and a morpholine ring in the design of benzamide derivatives is a nuanced decision with significant consequences for biological activity. The available comparative data, though not exhaustive, suggests that the more basic and lipophilic piperidine moiety may be advantageous for targets requiring strong cationic interactions, such as acetylcholinesterase, and can lead to higher potency in certain anticancer scaffolds. Conversely, the morpholine ring, with its lower basicity, increased hydrophilicity, and additional hydrogen bond acceptor, is often employed to improve pharmacokinetic properties like solubility and metabolic stability, which can be equally critical for the development of a successful drug.

This guide has provided a framework for understanding and evaluating these two critical scaffolds, grounded in experimental data and established methodologies. The key takeaway for the medicinal chemist is that there is no one-size-fits-all answer. The optimal choice is context-dependent, relying on the specific biological target, the desired pharmacological profile, and the overall SAR of the chemical series. As new comparative data emerges, our understanding of the subtle interplay between these "privileged structures" and their biological targets will undoubtedly continue to evolve, paving the way for the rational design of more effective and safer therapeutics.

References

  • Guda, V. V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32306–32326. [Link]

  • Alibabaie, M., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19855. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Firdaus, et al. (2017). Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity Against P-388 Leukemia Cells. ResearchGate. [Link]

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A Comparative Guide to Reference Standards for the Quality Control of 1-(4-Chloro-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standards employed. This is particularly true for novel intermediates like 1-(4-chloro-3-nitrobenzoyl)piperidine, a compound with potential applications in the synthesis of new chemical entities. Establishing a robust quality control (QC) framework for such a molecule is paramount, and at the heart of this framework lies the qualification of a reliable reference standard.

This guide provides an in-depth comparison of the reference standards for 1-(4-chloro-3-nitrobenzoyl)piperidine, offering a technical exploration of the requisite experimental data and methodologies for their comprehensive characterization. We will delve into the critical quality attributes of a reference standard and compare different grades, from primary pharmacopeial standards to in-house working standards.

The Crucial Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all production batches of a substance are measured. Its purpose is to ensure identity, purity, and strength of the material. For 1-(4-chloro-3-nitrobenzoyl)piperidine, a meticulously characterized reference standard is indispensable for:

  • Accurate quantification in assays of bulk material and formulated products.

  • Identification and control of impurities arising from the synthetic process.

  • Validation of analytical methods used for routine quality control.

  • Ensuring batch-to-batch consistency and, ultimately, the safety and efficacy of the final drug product.

Critical Quality Attributes of a 1-(4-Chloro-3-nitrobenzoyl)piperidine Reference Standard

The qualification of a reference standard for 1-(4-chloro-3-nitrobenzoyl)piperidine involves a battery of analytical tests designed to unequivocally confirm its identity, purity, and other critical properties. The primary attributes to be assessed are:

  • Identity: Confirmation of the correct molecular structure.

  • Purity: Quantification of the main component and identification and quantification of all impurities.

  • Potency (Assay): The precise amount of the active moiety, often determined by a mass balance approach or quantitative NMR (qNMR).

  • Physicochemical Properties: Characteristics such as appearance, solubility, and polymorphism.

  • Stability: The ability of the standard to retain its critical attributes over time under specified storage conditions.

Comparative Analysis of Reference Standard Grades

The stringency of characterization and the intended use define the grade of a reference standard. We can broadly categorize them into three tiers:

  • Primary Reference Standard: A substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. These are typically obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).

  • Secondary Reference Standard (Working Standard): A substance whose purity and identity are established by comparison to a primary reference standard. These are often used for routine laboratory analyses.

  • In-house Characterized Material: A batch of material synthesized and characterized within a company for use as a reference standard, often when a primary or secondary standard is not available. Its qualification should be thorough and well-documented.

The following table provides a comparative overview of the typical analytical characterization for each grade of a 1-(4-chloro-3-nitrobenzoyl)piperidine reference standard.

Analytical Test Primary Reference Standard Secondary Reference Standard In-house Characterized Material Purpose
Identity Confirmation
¹H NMRFull spectral assignment, confirmation of structureComparison to primary standard's spectrumFull spectral assignmentConfirms proton environment and molecular backbone
¹³C NMRFull spectral assignmentComparison to primary standard's spectrumFull spectral assignmentConfirms carbon framework of the molecule
Mass Spectrometry (MS)High-resolution MS for accurate mass determinationConfirmation of molecular weightHigh-resolution MS for accurate massConfirms molecular weight and elemental composition
FT-IRCharacteristic absorption bands identifiedComparison to primary standard's spectrumCharacteristic absorption bands identifiedProvides a fingerprint of functional groups
Purity Assessment
HPLC-UV (Purity)> 99.5% purity, all impurities identified and quantifiedPurity determined against primary standard> 99.0% purity, major impurities identifiedQuantifies the main component and detects impurities
Residual Solvents (GC/TGA)Specified limits met (e.g., <0.5%)Tested to meet internal specificationsSpecified limits metQuantifies volatile organic impurities from synthesis
Water Content (Karl Fischer)Precisely determined (e.g., <0.5%)Determined and documentedDetermined and documentedQuantifies water content, crucial for accurate assay
Elemental AnalysisWithin ±0.3% of theoretical valuesNot typically requiredWithin ±0.4% of theoretical valuesConfirms elemental composition (C, H, N, Cl)
Potency (Assay)
Quantitative NMR (qNMR)Assigned potency value with uncertaintyNot typically performedAssigned potency value with uncertaintyProvides a direct measure of the active substance content
Mass BalanceAssay = 100% - (impurities + water + residual solvents)Assay determined against primary standardAssay calculated via mass balanceAn alternative method to determine potency

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key experiments required to qualify a 1-(4-chloro-3-nitrobenzoyl)piperidine reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Trifluoroacetic Acid in Water (B).[1]

    • Gradient Program: Start at 30% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) for Potency Assignment

qNMR provides a direct and highly accurate measurement of the analyte's purity without the need for a specific reference standard of the same compound.[2][3]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 1-(4-chloro-3-nitrobenzoyl)piperidine standard.

    • Accurately weigh approximately 10 mg of the internal standard.

    • Dissolve both in a known volume of DMSO-d₆ in a volumetric flask.

    • Transfer an aliquot to an NMR tube.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • A 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula[2]: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Thermogravimetric Analysis (TGA) for Residual Solvents and Thermal Stability

TGA measures changes in the mass of a sample as a function of temperature, which is useful for determining the content of volatile residues.[4][5]

  • Instrumentation: Thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in a suitable pan (e.g., aluminum or platinum).

  • Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

    • Use a nitrogen purge gas.

  • Analysis: Analyze the resulting thermogram for any significant weight loss at temperatures below the decomposition point, which would indicate the presence of residual solvents or water.

Karl Fischer Titration for Water Content

This is the standard method for the accurate determination of water content in pharmaceutical substances.[6][7]

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[6]

    • Accurately weigh a suitable amount of the 1-(4-chloro-3-nitrobenzoyl)piperidine sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water content as a percentage.

Visualizing the Workflow

The following diagrams illustrate the logical flow of characterizing a reference standard and the experimental workflow for HPLC analysis.

Characterization_Workflow cluster_0 Material Acquisition cluster_1 Identity Confirmation cluster_2 Purity & Potency Assessment cluster_3 Final Qualification Synthesis Synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine NMR ¹H & ¹³C NMR Synthesis->NMR Structural Elucidation MS Mass Spectrometry Synthesis->MS Structural Elucidation FTIR FT-IR Synthesis->FTIR Structural Elucidation HPLC HPLC-UV (Chromatographic Purity) Synthesis->HPLC Quantitative Analysis qNMR qNMR (Potency/Assay) Synthesis->qNMR Quantitative Analysis TGA TGA (Residual Solvents) Synthesis->TGA Quantitative Analysis KF Karl Fischer (Water Content) Synthesis->KF Quantitative Analysis EA Elemental Analysis Synthesis->EA Quantitative Analysis Report Certificate of Analysis (CoA) Generation HPLC->Report Data Compilation qNMR->Report Data Compilation TGA->Report Data Compilation KF->Report Data Compilation EA->Report Data Compilation HPLC_Workflow start Start prep Sample Preparation (Dissolve in Mobile Phase) start->prep inject Inject Sample into HPLC System prep->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect process Data Processing (Integration of Peaks) detect->process calculate Calculate Purity (% Area Normalization) process->calculate end End calculate->end

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-(4-Chloro-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the disposal procedures for 1-(4-Chloro-3-nitrobenzoyl)piperidine (CAS: 91721-46-9). This content is structured for laboratory managers, safety officers, and researchers requiring immediate, actionable protocols compliant with environmental safety standards.

CAS Number: 91721-46-9 Chemical Class: Halogenated Nitro-Aromatic Amide Primary Disposal Method: High-Temperature Incineration (with Flue Gas Scrubbing)

Part 1: Executive Safety Summary

Do not treat this compound as general organic waste. The presence of both a nitro group (-NO₂) and a chlorine atom (-Cl) on the benzoyl ring dictates specific disposal streams. While the amide linkage generally confers stability, the nitro group introduces potential thermal instability, and the halogen requires incineration protocols capable of neutralizing acidic byproducts (HCl).

ParameterCritical DataOperational Implication
Physical State Solid (typically)Dispose via solid waste stream; do not dissolve solely for disposal.
Thermal Stability Nitro-substitutedAvoid autoclaving. Potential for rapid decomposition at high heat.
Combustion Byproducts NOx, HCl, COxMandatory Scrubber: Incinerator must handle acid gases.
Reactivity Low (Amide)Compatible with standard HDPE waste containers.

Part 2: Hazard Identification & Classification

The Nitro Group Risk (Energetic Potential)

While 1-(4-Chloro-3-nitrobenzoyl)piperidine is not typically classified as a primary explosive, the nitro group is an "energetic function."

  • Mechanism: Upon uncontrolled heating, nitro-aromatics can undergo self-accelerating decomposition, releasing nitrogen oxides (NOx).

  • Protocol: Never subject this waste to standard trash compaction or oxidative waste treatment (e.g., Chromic acid baths).

The Halogen Requirement (Dioxin Prevention)

The chlorine substituent mandates that this waste never be disposed of in non-halogenated solvent streams.

  • Mechanism: Incomplete combustion of chlorinated aromatics at low temperatures (<850°C) can catalyze the formation of dioxins and furans.

  • Protocol: Waste must be tagged for "Halogenated Organic" streams sent to facilities operating >1100°C with rapid quench capabilities.

Part 3: Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, stabilize it at the bench level.

  • Solid Waste (Pure Substance/Powder):

    • Do not dissolve. Keep as a solid to minimize volume.

    • Transfer to a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Place the sealed bag inside a secondary HDPE (High-Density Polyethylene) wide-mouth jar.

  • Liquid Waste (Reaction Mixtures/Mother Liquor):

    • If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), do not precipitate it out.

    • Verify the solvent is compatible with "Halogenated Organic" streams.

    • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used acid chlorides, quench residual acidity with saturated Sodium Bicarbonate (NaHCO₃) before bottling to prevent pressure buildup from off-gassing.

Phase 2: Waste Stream Segregation

Use the following decision matrix to select the correct waste tag.

  • Correct Tag: "Hazardous Waste - Halogenated Organic Solid/Liquid"

  • Constituents to List:

    • 1-(4-Chloro-3-nitrobenzoyl)piperidine[1][2]

    • [Primary Solvent, if applicable]

    • Trace impurities

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (only if in solvent)

Phase 3: Final Disposal (Facility Level)

This material must be routed to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) .

  • Method: Rotary Kiln Incineration.

  • Temperature: >1100°C (2000°F).

  • Residence Time: >2 seconds.

  • Scrubbing: Alkaline scrubber required to neutralize Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

Part 4: Visual Decision Logic (Waste Stream Management)

The following diagram illustrates the critical decision nodes for disposing of CAS 91721-46-9, ensuring compliance with halogen and energetic safety protocols.

DisposalWorkflow Start Waste Generation: 1-(4-Chloro-3-nitrobenzoyl)piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag (Polyethylene) Place in HDPE Jar Solid->Bagging Quench Step: Quench Residual Acidity (Sat. NaHCO3) Liquid->Quench If Acid Chloride used pHCheck Verify pH 6-8 Liquid->pHCheck If Neutral Quench->pHCheck Bottle Collect in Halogenated Solvent Carboy (HDPE) pHCheck->Bottle Labeling Label: 'Halogenated Organic' List: Nitro/Chloro constituents Bagging->Labeling Bottle->Labeling TSDF Ship to TSDF (Rotary Kiln Incineration) Labeling->TSDF Must handle HCl/NOx

Caption: Decision tree for segregating 1-(4-Chloro-3-nitrobenzoyl)piperidine waste based on physical state and chemical history.

Part 5: Emergency Contingencies

Scenario: Benchtop Spill of Solid Material

  • Evacuate: Remove non-essential personnel from the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation of nitro-aromatics.

  • Containment: Do not dry sweep (generates dust). Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the damp material into a wide-mouth waste jar. Wipe the surface with ethanol.

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Halogenated Organics."

Part 6: Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic Waste). However, proper classification relies on Characteristic Waste rules:

  • Waste Code D001 (Ignitable): Not applicable for the solid. Applicable if dissolved in flammable solvents.

  • Waste Code D002 (Corrosive): Applicable if the waste stream pH is <2 or >12.5 (hence the neutralization step).

  • Halogenated Solvents (F-List): If dissolved in spent Methylene Chloride or similar, use F002 .

Verification: Always consult your institution's EHS (Environmental Health & Safety) officer, as local municipal codes may be stricter than federal guidelines regarding nitro-compounds.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.